![molecular formula C8H16N2O4 B13588525 Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate](/img/structure/B13588525.png)
Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate is a compound that belongs to the class of organic compounds known as carbamate esters. These compounds contain an ester of carbamic acid with the general structure R2NC(=O)OR’ (R’ not H). The compound is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate typically involves the reaction of Boc acid anhydride with ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then brought to room temperature for further reaction . The final product is obtained by recrystallization from hexane .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and various solvents like 1,4-dioxane . The reaction conditions are typically optimized to achieve the desired products with high efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed reactions can produce N-Boc-protected anilines .
Applications De Recherche Scientifique
Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate has several applications in scientific research:
Chemistry: It is used in the synthesis of various organic compounds, including tetrasubstituted pyrroles.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Industry: The compound is used as a chemical intermediate in the production of various industrial chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can undergo resonance stabilization, which facilitates its cleavage and subsequent reactions . The resulting carbocation can be stabilized by elimination reactions, leading to the formation of various products.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A related compound with similar chemical properties.
N-Boc-ethylenediamine: Another compound used in similar chemical reactions.
tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate: A compound with similar structural features.
Uniqueness
Tert-butyl n-[(1s)-1-carbamoyl-2-hydroxyethyl]carbamate is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its applications in various fields of scientific research further highlight its versatility and importance.
Propriétés
Formule moléculaire |
C8H16N2O4 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
tert-butyl N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-11)6(9)12/h5,11H,4H2,1-3H3,(H2,9,12)(H,10,13)/t5-/m0/s1 |
Clé InChI |
PXCFTDPQUDVHDK-YFKPBYRVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)N |
SMILES canonique |
CC(C)(C)OC(=O)NC(CO)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


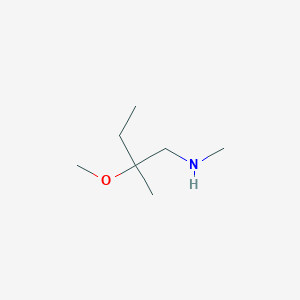
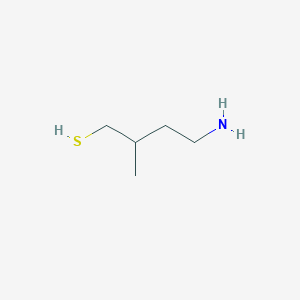
![3-{[(Cyclohex-3-en-1-yl)methyl]amino}-2-methylpropanenitrile](/img/structure/B13588447.png)
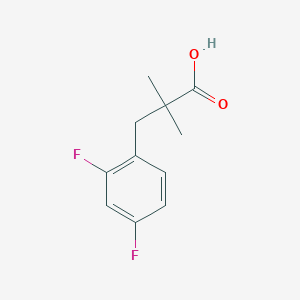
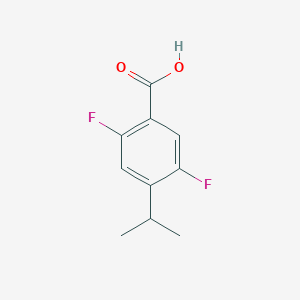

![N-[2-(Dimethylamino)ethyl]glycine](/img/structure/B13588462.png)
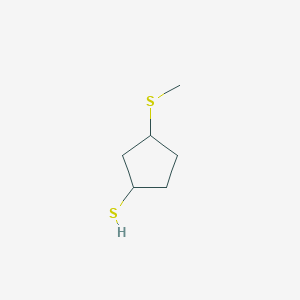
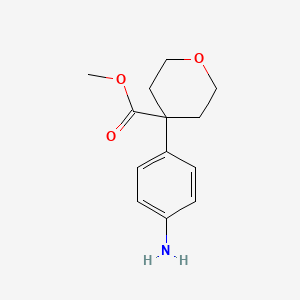

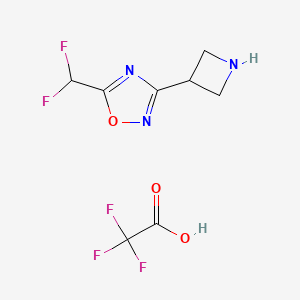
![ethyl 2-{[(2Z)-2-cyano-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B13588489.png)


